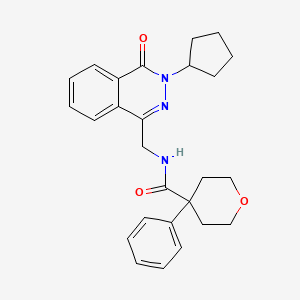
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a phthalazin moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the tetrahydropyran ring and the carboxamide functional group enhances its potential for bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421443-75-5 |
Research indicates that compounds similar to this compound may exert their effects through:
- Enzyme Inhibition : Many phthalazine derivatives have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways that are crucial in disease mechanisms.
Anticancer Properties
Several studies have highlighted the anticancer potential of phthalazine derivatives. N-(substituted) phthalazines have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
For instance, a study reported that a structurally related compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting that this compound could similarly affect tumor growth.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Some derivatives have shown activity against:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Certain derivatives have demonstrated antifungal activity comparable to established antifungal agents.
Case Studies
- Study on Cytotoxicity : A study conducted on a series of phthalazine derivatives indicated that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines. The specific modifications included the introduction of cyclopentyl groups, which enhanced lipophilicity and cellular uptake.
- Antimicrobial Testing : In another study, derivatives similar to this compound were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Eigenschaften
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24-22-13-7-6-12-21(22)23(28-29(24)20-10-4-5-11-20)18-27-25(31)26(14-16-32-17-15-26)19-8-2-1-3-9-19/h1-3,6-9,12-13,20H,4-5,10-11,14-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVAYGOHDHWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














